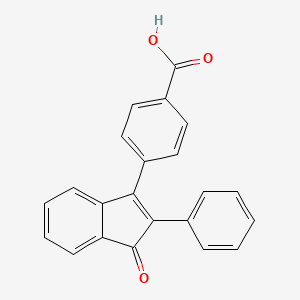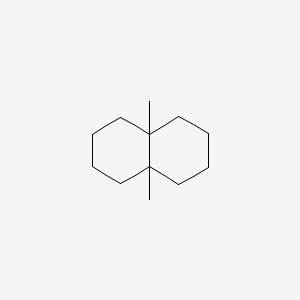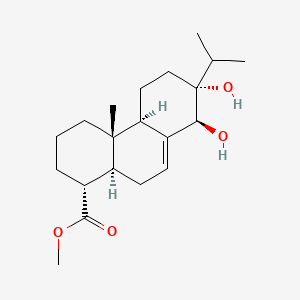
Tetradecane, 1-(chloromethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecane, 1-(chloromethoxy)- is an organic compound with the molecular formula C14H29ClO. It is a derivative of tetradecane, where one hydrogen atom is replaced by a chloromethoxy group. This compound is primarily used in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecane, 1-(chloromethoxy)- typically involves the chlorination of tetradecane followed by the introduction of a methoxy group. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective substitution of the hydrogen atom with a chloromethoxy group.
Industrial Production Methods
In industrial settings, the production of Tetradecane, 1-(chloromethoxy)- is carried out in large reactors where tetradecane is treated with chlorinating agents such as thionyl chloride or phosphorus trichloride, followed by methoxylation using methanol in the presence of a base like sodium methoxide. The process is optimized for high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecane, 1-(chloromethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.
Reduction Reactions: The chloromethoxy group can be reduced to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of ethers or other substituted derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Tetradecane, 1-(chloromethoxy)- is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: In the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Tetradecane, 1-(chloromethoxy)- involves its interaction with nucleophiles and electrophiles in chemical reactions. The chloromethoxy group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecane: A hydrocarbon with the formula C14H30, used as a reference compound.
1-Chlorotetradecane: A chlorinated derivative of tetradecane, similar in structure but lacks the methoxy group.
Methoxytetradecane: A derivative with a methoxy group but without the chlorine atom.
Uniqueness
Tetradecane, 1-(chloromethoxy)- is unique due to the presence of both chloromethoxy and tetradecane moieties, which impart distinct chemical reactivity and properties. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
13497-62-6 |
|---|---|
Formule moléculaire |
C15H31ClO |
Poids moléculaire |
262.86 g/mol |
Nom IUPAC |
1-(chloromethoxy)tetradecane |
InChI |
InChI=1S/C15H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16/h2-15H2,1H3 |
Clé InChI |
PTOOAZHYZWUQSE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



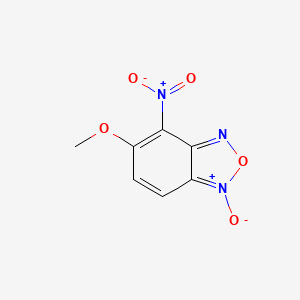


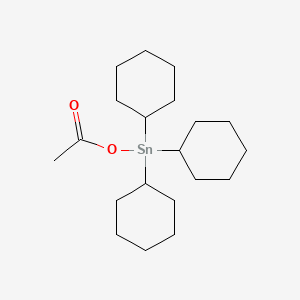


![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)
